molecular formula C18H23N3O B5851662 1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine

1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B5851662
M. Wt: 297.4 g/mol
InChI Key: MLAYAORJTXFIKG-UHFFFAOYSA-N
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Description

1-[(2-Ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethoxyphenyl group attached to a piperazine ring, which is further substituted with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzyl chloride and 4-pyridin-2-ylpiperazine.

    Nucleophilic Substitution Reaction: The 2-ethoxybenzyl chloride undergoes a nucleophilic substitution reaction with 4-pyridin-2-ylpiperazine in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or piperazine ring are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in various biological processes, such as neurotransmitter receptors or kinases.

    Pathways Involved: The interaction with molecular targets can modulate signaling pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

1-[(2-Ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[(2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine and 1-[(2-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine share structural similarities.

    Uniqueness: The presence of the ethoxy group in this compound may confer unique properties, such as enhanced solubility or specific biological activity, compared to its analogs.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-2-22-17-8-4-3-7-16(17)15-20-11-13-21(14-12-20)18-9-5-6-10-19-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAYAORJTXFIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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